Stereospecific Formation and Genotype-Dependent Clearance of (S)-6-Hydroxywarfarin
The formation clearance (CLf) of (S)-6-Hydroxywarfarin is stereospecifically catalyzed by CYP2C9 and demonstrates distinct susceptibility to inhibition and induction compared to its R-enantiomer and other S-warfarin metabolites. In a population pharmacokinetic model, fluconazole co-administration decreased the formation clearance of (S)-6-hydroxywarfarin by 73.2%, whereas rifampin increased its formation clearance by 85% [1]. In contrast, the non-CYP2C9 mediated pathways (e.g., 10-OH-S-warfarin formation) showed a smaller decrease (65.0%) with fluconazole and a much larger increase (355%) with rifampin [1]. Furthermore, CYP2C9 genetic variants (*2 and *3) significantly reduce the contribution of this pathway to overall S-warfarin elimination, making (S)-6-hydroxywarfarin levels a direct functional marker of CYP2C9 activity [2].
| Evidence Dimension | Formation Clearance (CLf) Change with Fluconazole |
|---|---|
| Target Compound Data | 73.2% decrease |
| Comparator Or Baseline | 10-OH-S-warfarin: 65.0% decrease |
| Quantified Difference | 8.2 percentage points greater decrease for (S)-6-hydroxywarfarin |
| Conditions | Population pharmacokinetic model; healthy subjects; oral warfarin (10 mg) with/without fluconazole (400 mg) or rifampin (600 mg) |
Why This Matters
This quantitative data confirms that (S)-6-Hydroxywarfarin is a more sensitive and specific probe for CYP2C9-mediated drug interactions than alternative metabolites, making it the preferred analytical target for predicting warfarin sensitivity and DDI risk.
- [1] Cheng S, Flora DR, Rettie AE, Brundage RC, Tracy TS. Pharmacokinetic Modeling of Warfarin ІI - Model-based Analysis of Warfarin Metabolites following Warfarin Administered either Alone or Together with Fluconazole or Rifampin. Drug Metab Dispos. 2022 Sep;50(9):1302-1311. View Source
- [2] Jones DR, Kim SY, Guderyon MJ, Yun CH, Moran JH, Miller GP. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin. Chem Res Toxicol. 2010 May 17;23(5):939-45. View Source
